N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H28N6 and its molecular weight is 364.497. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis Techniques : Research has shown the development of synthetic methodologies for related pyrazolo[3,4-d]pyrimidines and pyridopyrazolopyrimidines, indicating the compound's potential in chemical synthesis and modification for specific biological activities or physical properties (El-Essawy, 2010).
Crystallography and Structural Analysis : Studies involving X-ray crystallography of pyrazole derivatives highlight the importance of structural analysis in understanding the interactions and potential biological activities of these compounds (Titi et al., 2020).
Biological Applications
Antimicrobial and Antifungal Activities : Compounds with the pyrazolo[3,4-d]pyrimidine core have been evaluated for their antimicrobial and antifungal activities, suggesting possible applications in combating microbial infections (Hafez et al., 2016); (Jafar et al., 2017).
Anticancer Activity : Research on pyrazolo[3,4-d]pyrimidine derivatives has also explored their potential as anticancer agents, indicating their utility in developing novel chemotherapeutic options (Abdellatif et al., 2014).
Insecticidal Properties : The synthesis and evaluation of pyrimidine linked pyrazoles for insecticidal activity offer insights into the potential use of these compounds in agriculture or pest control (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6/c1-13-6-7-18(16(4)9-13)23-19-17-10-22-26(5)20(17)25-21(24-19)27-11-14(2)8-15(3)12-27/h6-7,9-10,14-15H,8,11-12H2,1-5H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNUACNRVJFJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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